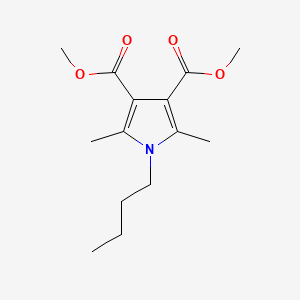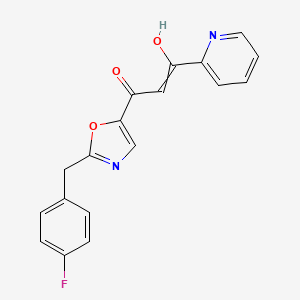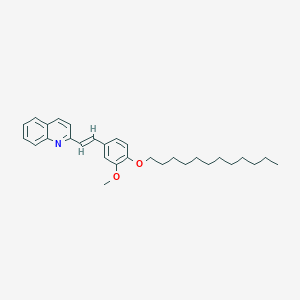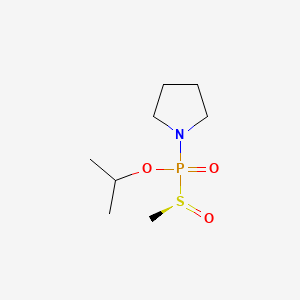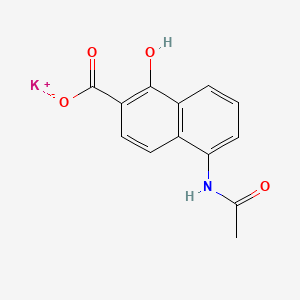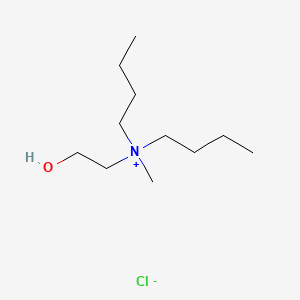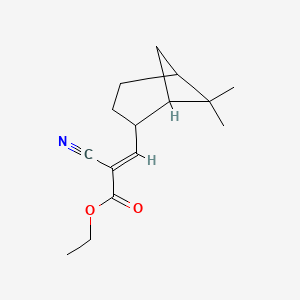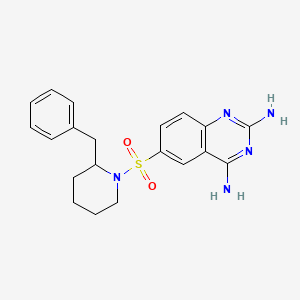
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide typically involves the reaction of 4,5-dichloro-2-thiazolyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-dimethylacetamide
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylpropionamide
Uniqueness
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties might make it more effective in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
76668-05-8 |
|---|---|
Molekularformel |
C9H12Cl2N2O2S |
Molekulargewicht |
283.17 g/mol |
IUPAC-Name |
2-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)6(14)5-15-9-12-7(10)8(11)16-9/h3-5H2,1-2H3 |
InChI-Schlüssel |
USKBGZTZMGJXMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)COC1=NC(=C(S1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




